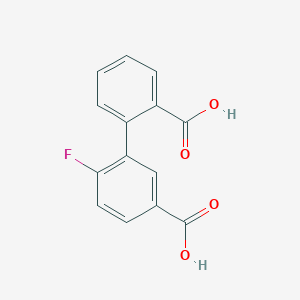

2-(5-Carboxy-2-fluorophenyl)benzoic acid

Description

The exact mass of the compound this compound, 95% is 260.04848693 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-carboxyphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-6-5-8(13(16)17)7-11(12)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMNBSZDRPJPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683332 | |

| Record name | 6'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-21-0 | |

| Record name | 6'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Pathways and Chemical Transformations of 2 5 Carboxy 2 Fluorophenyl Benzoic Acid

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Carboxylic Acids

The formation of the aryl-aryl bond is the cornerstone of synthesizing the biphenyl framework. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are extensively used for the synthesis of biphenyl derivatives. rsc.orgresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide, is particularly favored due to the stability and low toxicity of the boronic acid reagents. rsc.orgbeilstein-journals.org For the synthesis of 2-(5-Carboxy-2-fluorophenyl)benzoic acid, a plausible Suzuki coupling strategy would involve the reaction between 2-bromobenzoic acid and 2-carboxy-5-fluorophenylboronic acid or, alternatively, 2-bromo-4-fluorobenzoic acid and 2-carboxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. rsc.org For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be effective for Suzuki-Miyaura couplings to produce biphenyl carboxylic acids at room temperature. The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents a classical alternative, particularly for the synthesis of sterically hindered, tetra-ortho-substituted biphenyls. acs.org

Table 1: Comparison of Key Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid + Aryl halide/triflate | Pd(0) complex + Base | Mild conditions, commercially available reagents, stable boron compounds. rsc.org |

| Stille | Organostannane + Aryl halide/triflate | Pd(0) complex | Tolerant of many functional groups. rsc.org |

| Negishi | Organozinc + Aryl halide/triflate | Pd(0) or Ni(0) complex | High reactivity and selectivity. rsc.org |

| Kumada | Grignard reagent + Aryl halide/triflate | Pd(0) or Ni(0) complex | High reactivity of Grignard reagents. rsc.org |

| Hiyama | Organosilane + Aryl halide/triflate | Pd(0) complex + F⁻ source | Low toxicity of silicon reagents. rsc.org |

| Ullmann | Aryl halide + Aryl halide | Copper (stoichiometric or catalytic) | Effective for electron-deficient halides and sterically hindered systems. acs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer an efficient pathway to complex molecules. While a direct MCR for this compound is not established, MCRs can be employed to rapidly construct highly substituted aromatic precursors. For example, a metal-free, multi-component strategy involving a Knoevenagel condensation, a Diels-Alder cycloaddition, and an aromatization sequence has been reported for the synthesis of substituted biphenyl-2-carbonitriles, which could be later hydrolyzed to the corresponding carboxylic acids. acs.org

Sequential functionalization provides a more controlled, step-wise approach. This could involve the synthesis of one of the substituted rings first, followed by the introduction of the second ring via a cross-coupling reaction. For instance, 2-fluoro-5-carboxybenzoic acid could be synthesized and then subjected to a Suzuki coupling with a 2-carboxyphenylboronic acid derivative. beilstein-journals.org

Regioselective Introduction of Carboxyl and Fluoro Substituents

The precise placement of the fluorine atom and the two carboxyl groups is critical and relies on regioselective aromatic substitution reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide (CO₂), to introduce a carboxylic acid group.

For the target molecule, a plausible route could involve the DoM of a fluorinated benzoic acid derivative. The carboxylic acid group itself can act as a DMG, directing lithiation to the C2 position. Subsequent carboxylation would yield a phthalic acid derivative. Alternatively, other powerful DMGs like amides or O-carbamates could be used to direct the initial carboxylation, and then be converted to the second carboxylic acid group or removed. The choice of base and reaction conditions can influence the regioselectivity when multiple directing groups are present.

Table 2: Common Directing Metalation Groups (DMGs) for Ortho-Lithiation

| DMG | Relative Directing Ability | Comments |

|---|---|---|

| -CON(i-Pr)₂ | Strong | Highly effective and widely used. |

| -OCON(Et)₂ | Strong | One of the most powerful oxygen-based DMGs. |

| -SO₂N(i-Pr)₂ | Strong | Directs metalation effectively. |

| -CH₂N(Me)₂ | Strong | Tertiary amine directing group. |

| -OMe | Moderate | Methoxy group is a common and effective DMG. |

| -F | Weak | Fluorine can act as a weak DMG. |

Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. Nucleophilic aromatic substitution (SₙAr) is effective if the ring is activated by electron-withdrawing groups. For example, a nitro group at the para position to a leaving group (like chlorine or bromine) facilitates fluoride (B91410) displacement. The nitro group can later be converted to a carboxyl group. A one-pot synthesis of 2-fluorobenzoic acids via nucleophilic fluorination of readily available 1-arylbenziodoxolones has also been reported, with 5-nitro-substituted benziodoxoles showing high efficiency. arkat-usa.org

Electrophilic fluorination uses reagents like F-TEDA-BF₄ (Selectfluor) to directly introduce fluorine onto an electron-rich aromatic ring. The regioselectivity is governed by the directing effects of existing substituents. Direct fluorination with elemental fluorine is highly reactive but can be controlled under specific conditions. nih.gov

Functional Group Manipulations and Derivatization of Carboxylic Acid Moieties

The two carboxylic acid groups in this compound offer sites for a variety of chemical transformations. These groups can be converted into a range of derivatives, which is important for applications in polymer synthesis or for creating prodrugs in medicinal chemistry. sigmaaldrich.com

Standard esterification procedures (e.g., Fischer esterification with an alcohol under acidic catalysis) can convert one or both carboxyl groups to esters. For example, 2-fluoro-5-(methoxycarbonyl)benzoic acid is a known derivative where one acid is converted to a methyl ester. uni.lu The formation of amides can be achieved by activating the carboxylic acids (e.g., as acid chlorides using thionyl chloride or oxalyl chloride) followed by reaction with an amine.

The electronic and steric differences between the two carboxylic acid groups may allow for selective derivatization. The carboxyl group at the 2-position of the first ring is ortho to both the fluorine atom and the second phenyl ring, making it more sterically hindered and electronically distinct from the carboxyl group at the 5-position. This difference could be exploited to achieve selective mono-derivatization under carefully controlled reaction conditions. For example, reaction with a bulky alcohol might preferentially esterify the less hindered carboxyl group. The reaction of 2-substituted biphenyl-2-carboxylic acids with lead tetraacetate is known to afford 3,4-benzocoumarin, indicating a potential intramolecular cyclization pathway for derivatives of the title compound. medchemexpress.com

Esterification and Amidation Reactions

The carboxylic acid groups of this compound readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis for creating esters and amides, respectively.

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. libretexts.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For this compound, selective esterification of one or both carboxyl groups can be achieved by carefully controlling the reaction conditions and the stoichiometry of the alcohol.

Amidation: Similarly, amidation involves the reaction of the carboxylic acid groups with amines to produce amides. libretexts.org This transformation is crucial for the synthesis of various biologically active molecules and polymers. The reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, to facilitate the reaction with the amine.

A notable application of these reactions is in the formation of polymers. Dicarboxylic acids can react with diols or diamines to form polyesters and polyamides, respectively. libretexts.org

Nucleophilic Aromatic Substitution on Fluorinated Phenyl Rings

The fluorine atom on one of the phenyl rings of this compound makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ). This type of reaction is characteristic of aryl halides that contain electron-withdrawing groups. libretexts.orgnih.gov

In an SNAᵣ reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of the leaving group, in this case, the fluoride ion. nih.govmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups, such as the carboxylic acid groups in the molecule, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. libretexts.org

Unlike electrophilic aromatic substitution, which is favored by electron-donating groups, nucleophilic aromatic substitution is accelerated by electron-withdrawing substituents. libretexts.org While traditional SNAᵣ reactions often require significant activation of the aromatic ring, newer methods have been developed that can proceed without strong activating groups, following a concerted mechanism.

Innovative Synthetic Methodologies

Recent advancements in synthetic chemistry have opened up new avenues for the functionalization of molecules like this compound.

Photocatalytic Decarboxylative Chemistry for Advanced Synthons

Photocatalytic methods offer a powerful tool for the direct decarboxylation of carboxylic acids, providing access to a wide range of functionalized molecules. nih.gov These reactions often proceed under mild conditions and can be highly selective. researchgate.net While direct photocatalytic decarboxylation can be challenging due to the high oxidation potentials of carboxylic acids, methods have been developed that utilize photocatalytic systems to selectively induce this transformation. nih.gov This approach is particularly valuable for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Carboxylation Utilizing Carbon Dioxide as a C1 Feedstock

The direct carboxylation of aromatic compounds using carbon dioxide (CO₂) as a C1 feedstock is a highly desirable and environmentally friendly process. While specific examples for this compound are not detailed in the provided context, the general principle involves the activation of a C-H bond and the subsequent insertion of CO₂. This approach is a key area of research for sustainable chemistry.

Directed C-H Functionalization for Aromatic Scaffolds

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of aromatic rings. sci-hub.se In this approach, a directing group on the molecule guides a transition metal catalyst to a specific C-H bond, enabling its functionalization. researchgate.netnih.gov Carboxylic acid groups themselves can act as native directing groups, eliminating the need for an external directing group. sci-hub.se This allows for the ortho-C-H functionalization of benzoic acids. sci-hub.se Furthermore, by using specific templates, it is possible to achieve meta-C-H functionalization of benzoic acid derivatives. researchgate.netnih.govdntb.gov.ua A tandem approach involving Ir-catalyzed C-H amidation followed by decarboxylation has been developed to access meta- and para-substituted aniline (B41778) derivatives from benzoic acids. ibs.re.kr

Iii. Advanced Structural Elucidation and Conformational Analysis of 2 5 Carboxy 2 Fluorophenyl Benzoic Acid

High-Resolution Spectroscopic Characterization

Spectroscopic analysis provides the foundational data for confirming the molecular identity and probing the electronic and vibrational characteristics of the compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity

Multi-dimensional NMR spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the atoms within the molecule. nih.govresearchgate.net For 2-(5-Carboxy-2-fluorophenyl)benzoic acid, a combination of 1D and 2D NMR experiments in a suitable solvent like DMSO-d₆ is employed.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the fluorinated ring and the non-fluorinated ring will appear in different regions, with their multiplicity revealing their coupling relationships. The acidic protons of the two carboxyl groups would likely appear as broad singlets at a downfield chemical shift (typically >12 ppm). rsc.orgmdpi.com

The ¹³C NMR spectrum will display 14 distinct carbon signals, corresponding to each unique carbon atom in the asymmetric structure. The signals for the carboxyl carbons (C=O) are expected in the range of 165-170 ppm, while the carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant. rsc.org

To resolve ambiguities and confirm the full structure, 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks within each of the phenyl rings, allowing for the sequential assignment of adjacent protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the two phenyl rings and for assigning the quaternary carbons, including the carboxyl and fluorine-substituted carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆) Note: These are predicted values based on substituent effects and data from analogous compounds.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxyl (x2) | >12.0 (br s, 2H) | ~167.0, ~166.5 | Protons on adjacent ring carbons |

| Aromatic CHs | 7.2 - 8.2 (m, 7H) | 115 - 145 | Cross-ring and intra-ring C-H |

| C-F | - | ~160 (d, ¹JCF ≈ 250 Hz) | Fluorine nucleus, adjacent protons |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule by probing its bond vibrations. researchgate.netresearchgate.net The IR and Raman spectra of this compound are complementary and show key bands that confirm the presence of its functional groups.

Key vibrational modes include:

O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H stretch. docbrown.info

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid groups is anticipated around 1700-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding. mdpi.comdocbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a group of bands in the 1600-1450 cm⁻¹ region. mdpi.com

C-F Stretching: A strong band characteristic of the C-F bond stretch is expected in the IR spectrum, generally in the 1250-1000 cm⁻¹ region.

O-H Bending: An out-of-plane O-H bend for the carboxylic acid dimer can often be seen as a broad band centered around 920 cm⁻¹. docbrown.info

Table 2: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | IR | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | IR, Raman | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1700 | IR | Strong |

| C=C stretch (Aromatic) | 1450-1600 | IR, Raman | Medium-Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | IR | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which serves as a powerful confirmation of its elemental composition. For this compound (molecular formula: C₁₄H₉FO₄), the theoretical monoisotopic mass can be calculated with high precision. Techniques like Electrospray Ionization (ESI) are typically used. The experimentally measured mass is expected to match the theoretical value with an error of less than 5 ppm. rsc.org

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉FO₄ |

| Theoretical Mass [M-H]⁻ | 259.0401 Da |

| Theoretical Mass [M+H]⁺ | 261.0563 Da |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System, Space Group, and Unit Cell Parameters

Analysis of a suitable single crystal of this compound would reveal its crystal system, space group, and the dimensions of its unit cell. Based on structurally similar biaryl carboxylic acids, the compound is likely to crystallize in a centrosymmetric space group within the monoclinic or orthorhombic system. nih.govresearchgate.netrsc.org For example, a related compound, 2-(2′-carboxybenzyl)benzoic acid, crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Table 4: Exemplary Crystallographic Data Note: This data is hypothetical, based on typical values for similar organic molecules. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~16.2 |

| b (Å) | ~19.3 |

| c (Å) | ~8.3 |

| α (°) | 90 |

| β (°) | ~97.1 |

| γ (°) | 90 |

| Volume (ų) | ~2550 |

Analysis of Intramolecular Conformations and Torsion Angles

A key structural feature of biaryl compounds like this compound is the torsion angle (dihedral angle) between the planes of the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho substituents (the carboxylic acid group and the fluorine atom) and the electronic effects that favor planarity for π-system conjugation.

In the solid state, this torsion angle is expected to be significantly non-zero, leading to a twisted, non-planar conformation. researchgate.netrsc.org Furthermore, the analysis would reveal the conformation of the two carboxylic acid groups. It is highly probable that the carboxylic acid groups engage in intermolecular hydrogen bonding, often forming classic centrosymmetric dimer motifs with neighboring molecules, which dictates the crystal packing. researchgate.net The precise bond lengths and angles, particularly around the fluorine-substituted ring, would also be determined.

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly

Information regarding the specific hydrogen bonding networks and the resulting supramolecular assembly of this compound is not available in the reviewed literature. Typically, for dicarboxylic acids, one would expect to find extensive hydrogen bonding, primarily involving the carboxylic acid functional groups. These interactions often lead to the formation of well-defined supramolecular synthons, such as the common carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

Examination of Molecular Packing and Crystal Structure Dynamics

Detailed information on the molecular packing and crystal structure dynamics of this compound is currently unavailable. An analysis of molecular packing would typically involve a description of how the individual molecules arrange themselves in the crystal lattice, including considerations of symmetry, density, and the efficiency of space filling.

Crystal structure dynamics would involve studies on how the crystal structure behaves under varying conditions, such as temperature or pressure, and could include investigations into phenomena like polymorphism, where the compound can exist in multiple crystalline forms with different packing arrangements and physical properties. The absence of crystallographic data for this compound precludes any such analysis.

Iv. Theoretical and Computational Investigations of 2 5 Carboxy 2 Fluorophenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, can predict a wide array of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule such as 2-(5-carboxy-2-fluorophenyl)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. documentsdelivered.com These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed molecular architecture. For instance, studies on similar aromatic carboxylic acids have demonstrated that DFT can accurately predict these parameters. researchgate.netmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid Dimer (based on related studies)

| Parameter | Value |

| Bond Length (C=O) | 1.22 Å |

| Bond Length (C-O) | 1.35 Å |

| Bond Length (O-H) | 0.97 Å |

| Bond Angle (O=C-O) | 122° |

| Dihedral Angle (Ring 1 - Ring 2) | ~50-70° |

Note: This table is illustrative and based on typical values for similar aromatic carboxylic acids. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may be distributed over the carboxylic acid groups, which act as electron-withdrawing moieties. The fluorine atom's electronegativity would also influence the distribution and energy of these orbitals.

From the HOMO and LUMO energies, several electronic chemical descriptors can be derived, including:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential)

These descriptors provide quantitative measures of the molecule's reactivity, helping to predict its behavior in chemical reactions. researchgate.net

Table 2: Representative Frontier Orbital Energies and Chemical Descriptors for an Aromatic Carboxylic Acid (based on related studies)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

Note: This table provides example values to illustrate the concept. Specific calculations are needed for this compound.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov For this compound, these calculations would predict characteristic vibrational modes, such as the O-H stretching of the carboxylic acid groups (typically a broad band), the C=O stretching, and the C-F stretching. In the solid state, carboxylic acids often form hydrogen-bonded dimers, which significantly affects the vibrational frequencies, particularly the O-H and C=O stretching modes. libretexts.org Computational models can account for these dimeric structures, leading to more accurate predictions of the experimental spectra. nih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netliverpool.ac.uknih.gov For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The acidic protons of the carboxylic acid groups are expected to have a high chemical shift, typically in the range of 10-12 ppm. libretexts.org The fluorine atom's influence on the chemical shifts of nearby carbon and proton atoms can also be accurately modeled. Comparing calculated and experimental NMR spectra can aid in the structural confirmation of the compound.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Fluorinated Benzoic Acid (based on related studies)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Dimer) | ~3000 (broad) | ~3000 (broad) |

| C=O Stretch | ~1700 | ~1710 |

| C-F Stretch | ~1250 | ~1255 |

Note: This table is for illustrative purposes. Actual values would depend on the specific molecule and computational method.

Molecular Dynamics and Conformational Landscapes

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt multiple conformations. Molecular dynamics and related methods explore this conformational flexibility.

This compound has several rotatable bonds, leading to a complex conformational landscape. The rotation around the bond connecting the two phenyl rings is particularly important, as it gives rise to different rotational isomers (conformers). The orientation of the two carboxylic acid groups also contributes to the conformational diversity.

Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. These simulations track the motion of atoms over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory of an MD simulation, one can determine the relative populations of different conformers at a given temperature.

For large molecules or long-timescale simulations, full quantum chemical calculations can be computationally expensive. In such cases, molecular mechanics (MM) or semi-empirical methods offer a more efficient alternative for exploring the conformational space. liverpool.ac.uk

MM methods use a classical force field to describe the potential energy of the system as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level quantum chemical data. By performing a systematic search of the conformational space using MM, it is possible to identify numerous low-energy conformers.

Semi-empirical methods, which are based on quantum mechanics but use approximations and parameters derived from experimental data, provide a balance between computational cost and accuracy. These methods can be used to refine the geometries and energies of the conformers identified by MM, providing more reliable energetic minima. The combination of these techniques allows for a thorough investigation of the conformational preferences of this compound, which is crucial for understanding its physical properties and biological activity.

Computational Approaches to Molecular Recognition and Binding

The ability of a small molecule to recognize and bind to a biological macromolecule, such as a protein, is the foundation of its potential therapeutic activity. Computational chemistry provides a suite of tools to predict and analyze these interactions with a high degree of detail. For a molecule like this compound, these methods can elucidate its potential as a ligand for various protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the interaction between a small molecule ligand and a protein receptor. This method allows for the exploration of the binding mode and affinity of the ligand, providing insights into its potential biological activity.

For this compound, molecular docking studies would be instrumental in identifying potential protein targets and understanding the specifics of the binding interactions. The biphenyl (B1667301) scaffold, along with the carboxylic acid and fluorine substituents, provides several key features for interaction. The two carboxylic acid groups are capable of forming strong hydrogen bonds and salt bridges with basic amino acid residues such as arginine and lysine (B10760008) within a protein's binding pocket. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with residues like phenylalanine, tyrosine, and tryptophan.

While specific docking studies on this compound are not widely published, research on analogous biphenyl carboxylic acid derivatives highlights the utility of this approach. For instance, molecular docking of biphenyl carboxylic acid inhibitors against matrix metalloproteinase-3 (MMP-3) has demonstrated the importance of the carboxylic acid group in coordinating with the active site zinc ion and forming hydrogen bonds with key residues. researchgate.net Similarly, studies on indole (B1671886) biphenylcarboxylic acids as PPARγ antagonists have used molecular docking to elucidate the structure-activity relationship and guide the design of more potent compounds. benthamdirect.com These studies underscore the types of interactions that would be critical to analyze for this compound.

A hypothetical docking study of this compound into a protein active site might reveal the interactions detailed in the table below.

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine | Carboxylic Acid Groups |

| Salt Bridge | Arginine, Lysine | Carboxylic Acid Groups |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Biphenyl Rings |

| Hydrophobic Interactions | Valine, Leucine, Isoleucine, Alanine (B10760859) | Biphenyl Rings |

| Halogen Bonding | Electron-rich atoms (e.g., carbonyl oxygen) | Fluorine Atom |

Non-covalent interactions (NCIs) are the attractive or repulsive forces between atoms or molecules, other than covalent bonding. These interactions, which include hydrogen bonds, van der Waals forces, and π-π interactions, are crucial for the structure, stability, and function of biological macromolecules and their complexes with ligands. The NCI computational index is a powerful tool that allows for the visualization and characterization of these interactions in three-dimensional space.

An NCI analysis of a protein-ligand complex involving this compound would provide a detailed map of the non-covalent interactions driving the binding. This method can distinguish between strong, attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. For this particular molecule, an NCI analysis would likely highlight strong attractive interactions originating from the two carboxylic acid groups as they form hydrogen bonds with amino acid residues in the binding pocket. The fluorine atom's contribution to electrostatic or halogen bonds would also be visualized. Furthermore, the analysis would map out the weaker, but cumulatively significant, van der Waals interactions between the biphenyl core and hydrophobic residues of the protein.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electrostatic potential on the surface of a molecule. The MEP map displays regions of negative, positive, and neutral electrostatic potential, which are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions. Red-colored regions indicate a negative potential (electron-rich), blue regions indicate a positive potential (electron-poor), and green regions represent a neutral potential.

For this compound, an MEP map would reveal distinct regions of negative potential around the oxygen atoms of the two carboxylic acid groups and the fluorine atom. These areas would be the primary sites for attractive interactions with positively charged residues or hydrogen bond donors in a protein target. Conversely, the hydrogen atoms of the carboxylic acid groups would show a positive potential, making them likely hydrogen bond donors. The aromatic rings would exhibit a mix of neutral to slightly negative potential above and below the plane of the rings, which is important for π-π stacking interactions.

V. Mechanisms of Molecular Interaction and Inhibition Mediated by 2 5 Carboxy 2 Fluorophenyl Benzoic Acid Analogues

Enzyme-Ligand Binding Analysis

The foundation of inhibitor action lies in its ability to bind to the target enzyme with high affinity and specificity. For analogues of 2-(5-carboxy-2-fluorophenyl)benzoic acid, which have been notably developed as dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1), the binding characteristics are of particular interest. nih.govnih.gov

The binding affinity of an inhibitor to its target is a key determinant of its potency. This is often quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of an enzyme-catalyzed reaction by half. A lower Kᵢ value signifies a higher binding affinity.

In the development of dual Mcl-1/Bfl-1 inhibitors based on a 2,5-substituted benzoic acid core, researchers have systematically explored how different substituents influence binding affinity. nih.gov For instance, a series of compounds were synthesized to probe the contribution of substituents at the R¹ and R² positions of the benzoic acid scaffold. The data reveals that specific modifications can lead to significant improvements in binding to both Mcl-1 and Bfl-1. nih.gov

One notable finding was that the introduction of a bulky tert-butyl group at the para position of the distal phenyl ring of the R² substituent led to an 8-fold increase in binding affinity to Mcl-1. nih.gov This enhancement is reflected in the Kᵢ values. For example, while some initial compounds had Kᵢ values in the micromolar range, optimized analogues achieved Kᵢ values in the nanomolar range, indicating a substantial increase in potency. nih.gov Compound 24 from these studies was developed to bind to both Mcl-1 and Bfl-1 with Kᵢ values of approximately 100 nM. nih.gov

| Compound | Target Protein | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Compound 24 | Mcl-1 | 100 |

| Compound 24 | Bfl-1 | 100 |

| Analogue with tert-butyl | Mcl-1 | 73 - 94 |

| Analogue without tert-butyl | Mcl-1 | > 500 |

Enzyme inhibitors can be broadly classified based on their mode of action, with competitive and non-competitive inhibition being two common mechanisms. Competitive inhibitors bind to the active site of the enzyme, thereby preventing the substrate from binding. In contrast, non-competitive inhibitors bind to an allosteric site (a site other than the active site), which alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. mdpi.com

For the 2,5-substituted benzoic acid analogues that target Mcl-1 and Bfl-1, their mechanism as BH3 mimetics suggests a competitive mode of inhibition. nih.gov These inhibitors are designed to bind to the BH3-binding groove of the anti-apoptotic proteins, which is the same site where pro-apoptotic BH3-only proteins like Bim and Noxa bind to initiate apoptosis. nih.gov By occupying this groove, the inhibitors competitively block the protein-protein interaction between the anti-apoptotic and pro-apoptotic partners.

While specific kinetic studies detailing the inhibition mode for this compound itself are not extensively available in the reviewed literature, the structural and functional mimicry of the endogenous BH3 peptides strongly implies a competitive inhibition mechanism for its analogues targeting the Bcl-2 family proteins. nih.gov

The carboxyl groups are a defining feature of the this compound scaffold and play a pivotal role in molecular recognition and binding to the target enzyme. In the context of Mcl-1 inhibition, crystallographic studies have revealed that the carboxyl group of these inhibitors forms a crucial hydrogen bond with the side chain of a conserved arginine residue, Arg263, within the BH3-binding pocket. nih.gov

This interaction is a cornerstone of the inhibitor's binding, acting as an anchor that orients the rest of the molecule within the binding groove. nih.gov This carboxylate-arginine interaction mimics the natural interaction between the conserved aspartic acid in the BH3 domain of pro-apoptotic proteins and Arg263 of Mcl-1. nih.gov The strength and geometry of this hydrogen bond are critical for high-affinity binding. The design of the 2,5-substituted benzoic acid scaffold was, in fact, a strategic move to preserve and enhance this essential hydrogen bond. nih.gov The negative charge of the carboxylate group can also engage in favorable electrostatic interactions with the positively charged guanidinium (B1211019) group of the arginine residue, further stabilizing the enzyme-inhibitor complex. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Modulator Design

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have been instrumental in optimizing their potency and selectivity.

The substitution pattern on the aromatic rings of the 2,5-disubstituted benzoic acid scaffold has a profound impact on binding affinity and specificity. SAR investigations have systematically explored the effects of various substituents. nih.gov

For instance, in the development of dual Mcl-1/Bfl-1 inhibitors, the deletion of a phenethylthio substituent at the 5-position of the benzoic acid ring led to a dramatic decrease in binding affinity (over 30-fold for Mcl-1 and over 60-fold for Bfl-1). nih.gov This demonstrates the significant contribution of this group to the binding potency, likely through hydrophobic interactions within the binding pocket. nih.gov

Furthermore, modifications to the 2-phenylsulfonamide substituent have also been shown to be critical. The introduction of a bulky tert-butyl group on the distal phenyl ring was found to enhance binding affinity for Mcl-1 by approximately 8-fold. nih.gov This improvement is attributed to the optimal occupancy of a hydrophobic pocket (the p2 pocket) within the enzyme's binding site. nih.gov In contrast, the presence of a fluorine atom at the same position resulted in a less significant improvement, highlighting the importance of the size and nature of the substituent in maximizing favorable interactions. nih.gov

| Compound Series | Modification | Impact on Binding Affinity |

|---|---|---|

| 2,5-Substituted Benzoic Acids | Deletion of 5-phenethylthio group | >30-fold decrease for Mcl-1, >60-fold decrease for Bfl-1 |

| 2,5-Substituted Benzoic Acids | Addition of para-tert-butyl on 2-phenylsulfonamide | ~8-fold increase for Mcl-1 |

| 2,5-Substituted Benzoic Acids | Fluorine at para-position of 2-phenylsulfonamide | Less improvement compared to tert-butyl |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its interaction with a biological target. For biaryl compounds, such as those based on the this compound scaffold, hindered rotation around the single bond connecting the two aromatic rings can lead to a form of axial chirality known as atropisomerism. Atropisomers are stereoisomers that are non-superimposable mirror images of each other, and they can exhibit vastly different biological activities.

While the reviewed scientific literature does not provide specific studies on the stereochemistry or potential atropisomerism of this compound analogues, the general principles of drug design suggest that this is an important consideration. The presence of substituents on the aromatic rings, particularly at the positions ortho to the bond linking the rings, can create a significant energy barrier to rotation, potentially leading to stable or slowly interconverting atropisomers.

If such atropisomers exist, it is likely that only one will have the optimal conformation to bind effectively to the target enzyme's active site. The other atropisomer may have lower affinity or could potentially bind to off-target proteins, leading to unwanted side effects. Therefore, in the rational design of such inhibitors, controlling the stereochemistry to produce a single, active atropisomer could lead to improved potency and a better safety profile. However, at present, there is no specific data available in the literature to confirm the existence or biological relevance of atropisomers for this particular class of compounds.

Fundamental Protein-Ligand Interaction Mapping

The mapping of protein-ligand interactions is crucial for the rational design and optimization of potent inhibitors. By identifying the key amino acid residues and the types of non-covalent forces at play, researchers can modify the chemical structure of a lead compound to enhance its binding affinity and selectivity. For analogues of this compound, which feature a biphenyl-like scaffold, the binding mode is often characterized by a combination of specific hydrogen bonds and extensive hydrophobic and aromatic contacts.

Hydrogen bonds are highly directional interactions that play a pivotal role in the molecular recognition between a ligand and its protein target. For analogues of this compound, the carboxylic acid groups are key functional moieties that frequently participate in critical hydrogen bonding networks.

In studies of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a conserved hydrogen bond is consistently observed between the carboxyl group of the inhibitor and a key arginine residue (Arg263 in Mcl-1). nih.govnih.gov This interaction is considered a crucial anchor, mimicking the binding of the conserved aspartate residue in the native BH3-only pro-apoptotic proteins. nih.gov The importance of this hydrogen bond is underscored by mutagenesis studies, where the replacement of Arg263 with alanine (B10760859) (R263A) leads to a significant loss of binding affinity for these inhibitors. nih.gov This demonstrates that the carboxylate-guanidinium interaction is a primary determinant of the binding potency.

In some inhibitor-protein complexes, additional hydrogen bonds can further stabilize the bound conformation. For instance, in the binding of certain Mcl-1 inhibitors, the guanidinium group of Arg263 has been observed to form hydrogen bonds with the carbonyls of Val253 and Phe254, influencing the conformation of the protein's α-helix. nih.gov

| Analogue Class | Protein Target | Ligand Group | Interacting Protein Residue | Interaction Type | Significance |

|---|---|---|---|---|---|

| 2,5-Substituted Benzoic Acids | Mcl-1 | Carboxyl Group | Arg263 | Hydrogen Bond/Salt Bridge | Essential for anchoring the ligand in the binding pocket. nih.govnih.gov |

| Clinical Mcl-1 Inhibitors | Mcl-1 | Varies (e.g., amide) | Arg263 | Hydrogen Bond | Contributes to high binding affinity. nih.gov |

In the context of Mcl-1 inhibitors, these compounds typically occupy the hydrophobic BH3 binding groove. nih.govreactionbiology.com This groove is comprised of several pockets (often denoted P1, P2, P3, and P4) that accommodate the hydrophobic side chains of pro-apoptotic proteins. reactionbiology.com Analogues of this compound with appropriate substituents can effectively mimic these interactions.

For example, a phenethylthio moiety at the 5-position of a benzoic acid core has been shown to occupy the p2 pocket of Mcl-1, making hydrophobic contacts with residues such as Leu267, Val253, Val243, and Leu235. nih.gov The deletion of such a group results in a dramatic decrease in binding affinity, highlighting the critical contribution of these hydrophobic interactions. nih.gov The p2 pocket appears to be able to accommodate a variety of hydrophobic substituents, which is a key consideration in the structure-activity relationship (SAR) of these inhibitors. nih.gov

The p3 pocket of Mcl-1 is also a key site for hydrophobic interactions, with residues like Met231 and Val220 being important for ligand binding. nih.gov The ability of an inhibitor to simultaneously engage multiple hydrophobic pockets significantly enhances its potency.

| Analogue Class/Compound | Protein Target | Ligand Moiety | Interacting Protein Pocket | Key Interacting Residues |

|---|---|---|---|---|

| 2,5-Substituted Benzoic Acids | Mcl-1 | 5-Phenethylthio group | p2 Pocket | Leu267, Val253, Val243, Leu235 nih.gov |

| Various Mcl-1 Inhibitors | Mcl-1 | Hydrophobic substituents | p2 Pocket | Val243, Met250, Val253, Phe270 nih.gov |

| Various Mcl-1 Inhibitors | Mcl-1 | Hydrophobic substituents | p3 Pocket | Met231, Val220 nih.gov |

| AMG-176 (Clinical Mcl-1 Inhibitor) | Mcl-1 | 6-Chlorotetralin moiety | Deep hydrophobic crevice | Leu246, Val249, Met250 nih.gov |

The aromatic rings of the biphenyl (B1667301) scaffold in this compound analogues are well-suited for engaging in pi-stacking and other aromatic interactions with complementary residues in the protein binding site. These interactions, which include π-π, π-cation, and C-H-π interactions, can contribute significantly to binding affinity and selectivity.

In the context of Mcl-1 inhibitors, aromatic interactions are often observed. For instance, the phenyl group of some inhibitors can participate in edge-to-face aromatic ring alignments, which helps to stabilize the bioactive conformation of the ligand. nih.gov This pre-organization of the inhibitor in a conformation that is favorable for binding can lead to a significant increase in potency. nih.gov

Vi. Future Directions and Advanced Research Opportunities for 2 5 Carboxy 2 Fluorophenyl Benzoic Acid

Development of Novel Derivatization Strategies for Enhanced Selectivity

A primary focus for future research will be the development of sophisticated derivatization strategies to enhance the selectivity of 2-(5-carboxy-2-fluorophenyl)benzoic acid analogs for specific biological targets. The presence of two carboxylic acid groups and multiple positions on the aromatic rings provides a rich chemical space for modification.

One promising approach involves the differential protection and activation of the two carboxyl groups. This would allow for the sequential and controlled introduction of different functionalities, leading to a diverse library of mono- and di-substituted derivatives. For instance, one carboxyl group could be converted into an amide, ester, or a bioisostere, while the other remains as a key recognition element for a biological target, such as the conserved arginine residue in the BH3 binding site of anti-apoptotic proteins like Mcl-1. nih.gov

Furthermore, late-stage functionalization (LSF) techniques could be employed to rapidly diversify the core scaffold. nih.gov This strategy allows for the introduction of various substituents onto the aromatic rings at a late step in the synthetic sequence, enabling the efficient exploration of structure-activity relationships (SAR). The fluorine atom, in addition to its potential role in modulating binding affinity and metabolic stability, could also serve as a handle for specific chemical transformations.

The table below outlines potential derivatization strategies and their rationales:

| Derivatization Site | Potential Modification | Rationale for Enhanced Selectivity |

| 5-Carboxyl Group | Amide formation with a library of amines | To explore new hydrogen bonding interactions and occupy adjacent hydrophobic pockets in a target protein. |

| 2'-Carboxyl Group | Esterification with various alcohols | To modulate solubility, cell permeability, and prodrug potential. nih.gov |

| Aromatic Rings | Introduction of small alkyl or halo substituents | To fine-tune electronic properties and steric interactions within a binding site. |

| Fluorine Atom | Replacement with other functional groups | To investigate the role of the fluorine in binding and explore alternative interactions. |

By systematically exploring these derivatization pathways, researchers can generate compounds with improved potency and selectivity for targets of interest, moving beyond broad-spectrum activity to more tailored therapeutic agents.

Integration of High-Throughput Experimentation with Computational Design

The synergy between high-throughput experimentation (HTE) and computational design is set to revolutionize the discovery and optimization of bioactive molecules derived from the this compound scaffold. nih.govyoutube.com This integrated approach allows for the rapid screening of large compound libraries and the rational design of next-generation analogs with enhanced properties.

High-throughput screening (HTS) can be employed to test libraries of derivatives against a panel of biological targets, such as the Bcl-2 family of proteins. nih.govyoutube.com This can rapidly identify initial "hit" compounds and provide valuable SAR data. The use of automated robotic systems can accelerate this process, allowing for the testing of millions of compounds in a short period. youtube.combeilstein-journals.org

Concurrently, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be used to predict the binding modes and affinities of designed compounds. nih.govnih.gov These in silico studies can guide the synthetic efforts by prioritizing compounds that are most likely to be active, thereby reducing the time and cost associated with traditional drug discovery. beilstein-journals.orgnih.gov For example, computational models can predict how different substituents on the this compound scaffold will interact with the amino acid residues of a target protein, allowing for the rational design of more potent and selective inhibitors. nih.gov

The iterative cycle of computational design, chemical synthesis, and high-throughput biological evaluation is a powerful paradigm for modern drug discovery. The data generated from HTS feeds back into the computational models, refining their predictive power and leading to more accurate and effective drug design. nih.gov

The following table illustrates how HTE and computational design can be integrated in the study of this compound derivatives:

| Technique | Application | Expected Outcome |

| High-Throughput Screening (HTS) | Screening of a focused library of derivatives against a panel of kinases or other enzymes. | Identification of hit compounds and preliminary SAR data. nih.gov |

| Molecular Docking | Predicting the binding pose of derivatives in the active site of a target protein. | Rationalizing observed SAR and guiding the design of new analogs with improved binding. nih.gov |

| QSAR Modeling | Developing mathematical models that correlate chemical structure with biological activity. | Predicting the activity of virtual compounds and prioritizing synthetic targets. nih.gov |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding interaction and identifying key intermolecular contacts. nih.gov |

Exploration of the Compound as a Scaffold for Complex Chemical Probes

The inherent functionality and tunable nature of this compound make it an excellent starting point for the development of sophisticated chemical probes. mdpi.comnih.gov These probes are invaluable tools for studying biological processes, identifying new drug targets, and validating the mechanism of action of bioactive compounds.

By attaching various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels, to the this compound scaffold, researchers can create probes for a wide range of applications. mdpi.com For example, a fluorescently labeled derivative could be used to visualize the subcellular localization of its target protein through microscopy. A biotinylated version could be used for affinity purification of the target protein and its binding partners, aiding in target identification and proteomic studies.

Furthermore, the development of photo-activatable probes, where a reactive group is unmasked upon irradiation with light, would allow for the covalent labeling of the target protein in a spatially and temporally controlled manner. This can provide definitive evidence of a direct binding interaction and help to map the binding site.

The design of such chemical probes requires a careful balance between maintaining the binding affinity of the core scaffold and incorporating the necessary reporter functionality without causing steric hindrance or altering the binding mode.

Potential chemical probes based on the this compound scaffold are outlined in the table below:

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Cellular imaging and localization studies. |

| Affinity Probe | Biotin | Target protein pull-down and identification. |

| Photo-affinity Label | e.g., Benzophenone, Diazirine | Covalent labeling and binding site mapping. mdpi.com |

| Radiolabeled Probe | e.g., ¹⁸F, ¹¹C | Positron Emission Tomography (PET) imaging for in vivo studies. acs.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The future exploration of this compound will greatly benefit from a highly interdisciplinary approach, bridging the gap between synthetic organic chemistry and chemical biology. nih.gov The insights gained from biological studies can inform the design of new synthetic targets, while advancements in synthetic methodology can provide novel tools for biological investigation.

The presence of the fluorine atom is of particular interest in this context. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. nih.gov Investigating the precise role of the fluorine atom in the biological activity of this compound derivatives will require a combination of synthetic chemistry to create non-fluorinated analogs and detailed biological and biophysical characterization. nih.gov

Moreover, the development of prodrug strategies, where the carboxylic acid groups are masked to improve oral bioavailability, represents a key area for interdisciplinary collaboration. nih.gov Organic chemists can design and synthesize various prodrug derivatives, while chemical biologists can evaluate their activation by cellular enzymes and their efficacy in cell-based and in vivo models.

Ultimately, a deep understanding of the structure-activity relationships, mechanism of action, and pharmacokinetic properties of compounds derived from this scaffold will only be achieved through the close integration of these scientific disciplines. This collaborative spirit will be essential for translating the potential of this compound into tangible advances in medicine and biology.

Q & A

Q. What are the recommended methods for synthesizing 2-(5-Carboxy-2-fluorophenyl)benzoic acid, and how can purity be optimized?

Synthesis of polyaromatic carboxylic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation, followed by fluorination and carboxylation. For example, boronic acid intermediates (e.g., 5-carboxy-2-fluorophenylboronic acid) can be coupled with benzoic acid derivatives under palladium catalysis . Purification often requires recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity optimization demands rigorous drying (e.g., under vacuum) and characterization via HPLC (≥97% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Storage at 0–6°C in amber glass vials is critical to prevent photodegradation of the fluorophenyl moiety . Desiccants (e.g., silica gel) must accompany the solid form to avoid hydrolysis of the carboxylic acid groups. For solution-phase use, anhydrous DMSO or DMF is preferred to minimize esterification side reactions . Always use gloves and PPE to prevent skin contact, as aromatic carboxylic acids can cause irritation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- NMR : and NMR identify substituent positions (e.g., fluorine at C2, carboxyl groups at C5 and benzoic acid). Splitting patterns in aromatic regions distinguish ortho/para fluorination effects .

- FT-IR : Strong peaks near 1680–1700 cm confirm carboxylic acid C=O stretching, while C-F stretches appear at 1100–1250 cm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M–H] at m/z 277.04 for CHFO) and detects potential impurities like dehalogenated byproducts .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The compound’s multiple hydrogen-bond donors (two –COOH groups) and rigid aromatic system often lead to polymorphic forms or twinned crystals. To mitigate this:

- Use slow evaporation with mixed solvents (e.g., ethanol/water) to control nucleation .

- Employ SHELXL for refinement, especially for high-resolution data (≤1.0 Å), to resolve overlapping electron density from fluorine and carboxyl groups .

- For twinned crystals, leverage the TwinRotMat option in SHELXL to model pseudo-merohedral twinning .

Q. How can computational methods predict reactivity or spectroscopic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts (GIAO method) and vibrational spectra. Compare with experimental data to validate substituent effects .

- Molecular Dynamics (MD) : Simulate solvation in aqueous buffers to assess carboxylate deprotonation (pK ~2.5–3.0) and aggregation tendencies, which influence bioavailability in biological assays .

Q. How should researchers address contradictions in published data (e.g., conflicting melting points or reaction yields)?

- Reproducibility Checks : Verify synthetic protocols (e.g., catalyst loading, reaction time) against literature. For example, discrepancies in Suzuki coupling yields may stem from trace oxygen in solvents, which deactivate palladium catalysts .

- Analytical Validation : Cross-reference DSC (melting point) and HPLC data with multiple sources. Batch-to-batch variability in fluorine substitution (e.g., 5-carboxy vs. 4-carboxy isomers) can arise from regioselective fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.